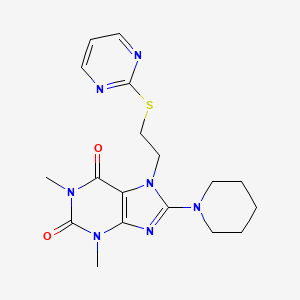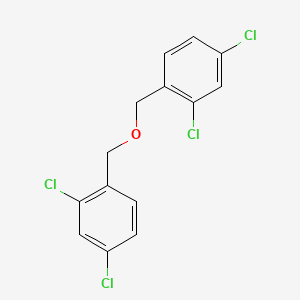
2,2',4,4'-Tetrachlorodibenzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’-Tetrachlorodibenzyl ether is an organic compound with the molecular formula C14H10Cl4O . It is also known by other names such as 1,1’-(Oxydimethanediyl)bis(2,4-dich), 4,4’-(oxybis(methylene))bis(1,3-dichlorobenzene), and Bis(2,4-dichlorobenzyl) ether .
Molecular Structure Analysis
The molecular structure of 2,2’,4,4’-Tetrachlorodibenzyl ether consists of 14 carbon atoms, 10 hydrogen atoms, 4 chlorine atoms, and 1 oxygen atom . The average mass is 336.041 Da and the monoisotopic mass is 333.948578 Da .Scientific Research Applications
Photolysis in Water
Dulin, Drossman, and Mill (1986) investigated the photolysis of chloroaromatics, including 2,2',4,4'-tetrachlorodibenzyl ether, in water. They discovered that exposure to light in the 250-300 nm range led to the production of corresponding phenols. This study is significant for understanding the environmental fate of such compounds when exposed to sunlight (Dulin, Drossman, & Mill, 1986).
Flame Retardant Exposure
Research by Sjödin et al. (1999) explored the exposure of workers to polybrominated diphenyl ethers (PBDEs), including this compound, in various occupational environments. This study is crucial for understanding occupational health risks associated with these compounds (Sjödin et al., 1999).
Environmental Contamination and Metabolism
Marsh et al. (2006) identified hydroxylated metabolites of 2,2',4,4'-tetrabromodiphenyl ether in rat feces, contributing to the understanding of how such compounds are metabolized and potentially impact the environment (Marsh et al., 2006).
Degradation in Liquid Systems
Yang et al. (2018) found a synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of 2,2',4,4'-tetrabromodiphenyl ether in liquid systems. This research provides insights into potential methods for remediating environmental contamination by these compounds (Yang et al., 2018).
Synthesis and Characterization
A study by Marsh et al. (1999) on the synthesis and characterization of polybrominated diphenyl ethers provides foundational knowledge on the physical and chemical properties of these compounds, including this compound (Marsh et al., 1999).
Biotransformation by Sphingomonas wittichii
Hong et al. (2002) demonstrated the biotransformation of diaryl ethers like this compound by the strain Sphingomonas wittichii RW1, indicating potential bioremediation applications (Hong et al., 2002).
Future Directions
Future research could focus on the potential effects of 2,2’,4,4’-Tetrachlorodibenzyl ether on biological systems, similar to studies conducted on BDE-47. For instance, one study used high-throughput RNA sequencing to investigate the effects of BDE-47 on the retina and bone development of zebrafish larvae . Another study investigated the transgenerational effects of different sequential exposure to BDE-47 and lead on Caenorhabditis elegans .
properties
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methoxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHVMDKERUNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

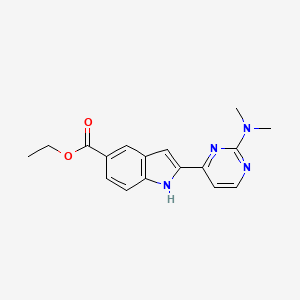

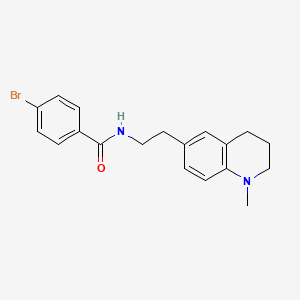
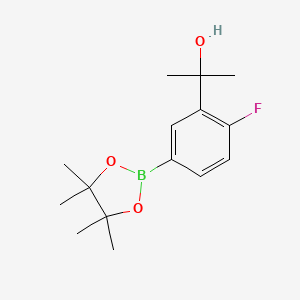
![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
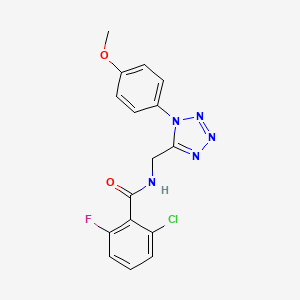

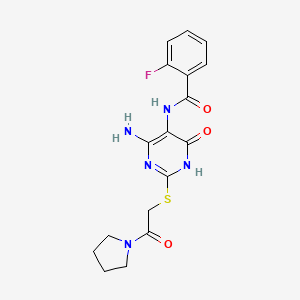
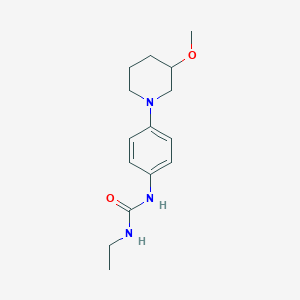
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
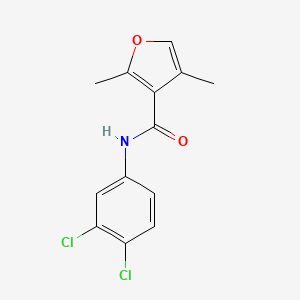
![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
